molecular formula C22H26FN3O3 B2908140 6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097925-53-4

6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2908140
CAS No.: 2097925-53-4
M. Wt: 399.466
InChI Key: PFIGETMIGXEYPP-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a piperidinyl moiety, and a dihydropyridazinone core, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the dihydropyridazinone core, the introduction of the fluorophenyl group, and the attachment of the piperidinyl moiety. Common synthetic routes may include:

    Formation of the Dihydropyridazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Attachment of the Piperidinyl Moiety: This step may involve nucleophilic substitution reactions or reductive amination processes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signaling pathways or metabolic processes that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
  • 6-(4-Methylphenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Uniqueness

6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c23-19-3-1-17(2-4-19)20-5-6-21(27)26(24-20)15-16-7-11-25(12-8-16)22(28)18-9-13-29-14-10-18/h1-6,16,18H,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIGETMIGXEYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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